N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea
Overview
Description
N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea belongs to the class of urea derivatives, compounds known for their diverse applications in chemistry, including their role as intermediates in organic synthesis, and their biological activity. Urea derivatives are synthesized through reactions involving isocyanates and amines, with variations in substituents on the phenyl rings altering their chemical and physical properties.
Synthesis Analysis
The synthesis of similar urea derivatives often involves a one-pot reaction from corresponding aniline derivatives and triphosgene or direct reaction with isocyanates. For example, N-substituted ureas have been synthesized through reactions involving 4-chloro-3-trifluoromethylaniline and triphosgene, yielding compounds with high purity and yield (Liu He-qin, 2010). These methods highlight the versatility and efficiency of synthesizing urea derivatives with chloro and methyl substitutions on the phenyl rings.
Molecular Structure Analysis
The molecular structure of urea derivatives, including those with dichlorophenyl and methylphenyl groups, is characterized by NMR, IR, and elemental analysis, providing detailed insight into their molecular configuration and substituent effects. Studies on similar compounds, such as N-p-Bromophenyl-N'-(2-chlorobenzoyl)urea, have shown how substituents affect the molecular conformation, impacting the overall chemical behavior of the compound (B. Yamin & A. Mardi, 2003).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, influenced by their substituents. Reactions include N-chlorination and interactions with amines, leading to cyclization or formation of other derivatives. For instance, N,N'-Dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent for amino esters, amides, and peptides under mild conditions with quantitative yields (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007).
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystalline structure, are significantly influenced by the nature and position of substituents on the phenyl rings. The detailed analysis of these properties can provide insights into their stability, reactivity, and suitability for various applications.
Chemical Properties Analysis
The chemical behavior of N-(3,4-dichlorophenyl)-N'-(4-methylphenyl)urea and related compounds can be explored through their reactivity towards different chemical agents, stability under various conditions, and potential for forming bonds or interactions with other molecules. Their antimycobacterial activity and potential as intermediates in the synthesis of more complex molecules highlight the versatility and importance of these urea derivatives in both chemical and biological contexts (A. Scozzafava, A. Mastrolorenzo, & C. Supuran, 2001).
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(4-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIPCOCAIGLPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249668 | |
Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13256-73-0 | |
Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13256-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501249668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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